molecular formula C₆¹³C₄H₁₆N₂O₈ B1146802 Edetic acid CAS No. 470462-56-7

Edetic acid

Cat. No. B1146802
CAS RN: 470462-56-7
M. Wt: 296.21
InChI Key:
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Description

Synthesis Analysis

Edetic acid's synthesis has been explored through various chemical processes. One study optimized the synthesis of ethylenediaminediacetic acid derivatives using factorial design, highlighting the enhanced surface properties of the synthesized compounds for industrial applications (Singh, Tiwary, & Rana, 2013). Another approach involved the synthesis of ternary metal(II) complexes with this compound, demonstrating its potential in enhancing antiproliferative properties against cancer cell lines (Ng et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its ability to form stable complexes with metal ions. This property is crucial for its applications in chelation therapy and industrial processes. The structural analysis and characterization of this compound and its derivatives provide insight into their chemical behavior and reactivity.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, primarily related to its chelating abilities. Its complexes with metal ions have been studied for their DNA-binding properties and anticancer activities, indicating the synergy between the metal and ligands in enhancing antiproliferative effects (Ng et al., 2008). Additionally, this compound's role in the synthesis of acid azides, ureas, and carbamates from carboxylic acids demonstrates its versatility in organic synthesis (Sureshbabu et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as its solubility characteristics, ionization constants, and partition coefficient, are fundamental to its effectiveness as a chelating agent. These properties influence its behavior in various environments and applications, from pharmaceutical analysis to the treatment of metal poisoning (Belal & Al-badr, 2002).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with metal ions and role in preventing oxidation, are central to its wide range of applications. Studies have detailed its complexation behaviors, providing a basis for its use in chelation therapy and industrial processes that require the removal or inactivation of metal ions (Belal & Al-badr, 2002).

Scientific Research Applications

  • Teratogenesis Studies : Edetic acid and its salts (disodium, trisodium, calcium disodium, and tetrasodium edetate) were studied for teratogenic potential in rats. These studies found no teratogenic effects, even at maternally toxic doses (Schardein et al., 1981).

  • Medical Applications : this compound is used in medical applications such as preventing clotting in drawn blood and for the removal or inactivation of unwanted ions in solutions. It is effective in preventing the oxidation of thiol group in drugs and is used in the diagnosis and treatment of lead poisoning (Belal & Al-badr, 2002).

  • Antibiotic Synergy : this compound enhances the effect of certain antibiotics (penicillin G, ampicillin, tetracycline, and chloramphenicol) on resistant strains of Pseudomonas aeruginosa (Weiser et al., 1969).

  • Immunohistochemistry : this compound, along with several acids, was studied for its effects on the immunohistochemical staining of tissue specimens. It showed good preservation of antigenic reactivity with better morphology and staining quality (Athanasou et al., 1987).

  • Cataract Surgery : this compound facilitates the removal of lens epithelial cells from the anterior capsule during simulated extracapsular cataract extraction, potentially reducing the incidence of opacification of the posterior capsule after surgery (Humphry et al., 1988).

  • Renal Function Testing : The complex of 51 Cr with this compound (51 Cr-E.D.T.A.) is used for measuring renal clearance and glomerular filtration rate in humans, providing an alternative to inulin (Garnett et al., 1967).

  • Environmental Applications : Modified this compound (m-EDTA) has been used to enhance the removal of dyes and heavy metals from wastewater, demonstrating its potential in environmental remediation (Khadivi et al., 2019).

Mechanism of Action

Target of Action

Edetic acid, also known as ethylenediaminetetraacetic acid (EDTA), is a chelating agent . Its primary targets are a variety of polyvalent cations . These include lead, zinc, cadmium, copper, iron, and manganese . The role of these targets is significant in various biochemical processes in the body.

Mode of Action

This compound interacts with its targets by forming stable chelates with divalent and trivalent metals . A stable chelate will form with any metal that has the ability to displace calcium from the molecule . This feature is shared by lead, zinc, cadmium, manganese, iron, and mercury .

Biochemical Pathways

The formation of chelates with divalent and trivalent metals affects various biochemical pathways. For instance, it can inhibit the action of certain enzymes that require Mg2+ . The chelation of these metals results in their sequestration, preventing them from participating in their usual biochemical roles.

Pharmacokinetics

This compound forms a water-soluble complex with divalent or trivalent metals, which can be excreted in the urine . In theory, 1 g of edetate calcium can theoretically bind 620 mg of lead, but in reality, only about 5 mg per gram is actually excreted into the urine in lead poisoned patients .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood levels and depot stores of lead in lead poisoning (acute and chronic) and lead encephalopathy, in both pediatric populations and adults . It also chelates and eliminates zinc from the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, once EDTA is present in the aquatic environment, its speciation will depend on the water quality and the presence of trace metals with which it will combine . Furthermore, human exposure to this compound arises directly from its use in food additives, medicines, and personal care .

Safety and Hazards

Edetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid spilling, skin and eye contact, and inhalation of dust . It is also recommended to keep containers tightly closed .

Future Directions

EDTA is widely used in various industries and its applications are expected to expand in the future. It is used to sequester metal ions in aqueous solution, prevent metal ion impurities from modifying colors of dyed products, and in the treatment of metal poisoning . Future research and development will likely focus on expanding its applications and improving its safety profile.

properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid
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InChI

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)
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InChI Key

KCXVZYZYPLLWCC-UHFFFAOYSA-N
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Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
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Molecular Formula

C10H16N2O8, Array
Record name EDTA
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Related CAS

10058-42-1 (iron(3+) salt), 139-33-3 (di-hydrochloride salt), 17421-79-3 (mono-hydrochloride salt), 2001-94-7 (di-potassium salt), 24669-13-4 (chromium salt), 53404-51-6 (mono-potassium salt), 6381-92-6 (di-hydrochloride salt, di-hydrate), 7379-27-3 (potassium salt), 7379-28-4 (hydrochloride salt), 76353-66-7 (calcium,hydrochloride salt)
Record name Edetic acid [INN:BAN:NF]
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DSSTOX Substance ID

DTXSID6022977
Record name Ethylenediaminetetraacetic acid
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Molecular Weight

292.24 g/mol
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Physical Description

Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Clear crystals; [CAMEO], Solid, COLOURLESS CRYSTALS OR WHITE POWDER.
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Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-
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Record name Edetic acid
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Solubility

SOL IN SOLN OF ALKALI HYDROXIDES, Insoluble in common organic solvents, In water, 1,000 mg/L at 25 °C, 9.26e+00 g/L, Solubility in water, g/100ml at 20 °C: 0.05 (very poor)
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Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.86
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Vapor Pressure

1.50X10-12 mm Hg at 25 °C /Extrapolated/
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Mechanism of Action

The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron metabolized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased., Effects on rat liver glucocorticoid receptor in vitro was studied. At 4 °C, 10 mmole EDTA had a stablizing effect on unbound hepatic glucocorticoid receptors. Apparently, endogenous metal ions are involved in the processes of glucocorticoid-receptor complex stabilization and transformation.
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Impurities

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde., Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man.
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Color/Form

Crystals from water, Colorless crystals

CAS RN

60-00-4, 688-55-1, 62-33-9
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Record name Ethylenediaminetetraacetic acid
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Record name EDETIC ACID
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Melting Point

245 °C, MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution.
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